An In-Depth Technical Guide to 5-Iodo-2-isopropyl-4-methoxyphenol (CAS: 927887-21-6)
An In-Depth Technical Guide to 5-Iodo-2-isopropyl-4-methoxyphenol (CAS: 927887-21-6)
Abstract: This technical guide provides a comprehensive overview of 5-Iodo-2-isopropyl-4-methoxyphenol, a halogenated phenol derivative of significant interest to researchers in synthetic and medicinal chemistry. The document delineates its core physicochemical properties, outlines a robust and logical synthetic pathway, presents detailed analytical methodologies for characterization and quality control, and discusses a presumptive safety profile based on structurally related compounds. As a functionalized building block, this compound serves as a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. This guide is intended to equip researchers, chemists, and drug development professionals with the critical technical knowledge required for its effective synthesis, analysis, and handling.
Core Compound Identification and Properties
5-Iodo-2-isopropyl-4-methoxyphenol is a polysubstituted aromatic compound. The strategic placement of the iodo, isopropyl, methoxy, and hydroxyl groups makes it a versatile synthon, offering multiple reaction sites for further chemical modification.
Chemical Identity
| Identifier | Value | Source |
| CAS Number | 927887-21-6 | [1][2] |
| IUPAC Name | 5-Iodo-2-isopropyl-4-methoxyphenol | N/A |
| Molecular Formula | C₁₀H₁₃IO₂ | [1] |
| SMILES | OC1=CC(I)=C(OC)C=C1C(C)C | [1] |
| MDL Number | MFCD16658587 | [1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 292.11 g/mol | [1] |
| Appearance | Presumed to be a solid or oil, consistent with similar phenols | N/A |
| Purity | Typically >95% (Commercial Availability) | N/A |
| Storage | Store in a cool, dry place, protected from light | N/A |
Chemical Structure
Caption: Chemical structure of 5-Iodo-2-isopropyl-4-methoxyphenol.
Rationale and Application in Synthetic Chemistry
The utility of 5-Iodo-2-isopropyl-4-methoxyphenol lies in its constitution as a highly functionalized building block. In drug discovery, scaffolds like this are invaluable for constructing libraries of compounds for biological screening.
-
Aryl Halide Functionality: The iodine atom is a key functional group. It serves as an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of diverse carbon- and heteroatom-based substituents. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
-
Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers, acylated to form esters, or used to direct further electrophilic aromatic substitution. Its acidity also allows for its participation in base-mediated reactions.
-
Steric and Electronic Influence: The isopropyl and methoxy groups are not merely passive substituents. They exert significant steric and electronic effects, directing the regioselectivity of subsequent reactions on the aromatic ring and influencing the final conformation of the target molecule. A patent for the synthesis of a complex phenoxy diaminopyrimidine compound utilizes the precursor, 2-isopropyl-4-methoxyphenol, highlighting the importance of this substitution pattern in pharmaceutical synthesis.[3]
Caption: Role as a key synthetic intermediate.
Synthesis and Purification Workflow
A reliable synthesis of 5-Iodo-2-isopropyl-4-methoxyphenol is paramount for its use in research. The most logical and field-proven approach is the direct electrophilic iodination of its readily available precursor, 2-isopropyl-4-methoxyphenol.
Retrosynthetic Analysis
The synthesis can be logically traced back from the target molecule to simpler starting materials. The key transformation is the regioselective iodination of an activated phenol ring.
Caption: Retrosynthetic disconnection of the target molecule.
Proposed Synthesis Protocol: Electrophilic Iodination
Causality Behind Experimental Choices:
-
Reagent: N-Iodosuccinimide (NIS) is selected as the iodinating agent.[4][5] It is a mild, crystalline, and easy-to-handle source of electrophilic iodine, offering high yields and cleaner reactions compared to using molecular iodine (I₂), which can generate acidic byproducts (HI).[4][6]
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) are excellent choices as they are relatively inert and effectively solubilize both the phenol precursor and NIS.
-
Catalyst (Optional): A catalytic amount of an acid, such as trifluoroacetic acid (TFA), can activate NIS, accelerating the reaction for less reactive substrates.[4] For an activated phenol like this precursor, the reaction may proceed efficiently without a catalyst.
-
Temperature: The reaction is typically run at room temperature to maintain high regioselectivity and prevent side reactions.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-isopropyl-4-methoxyphenol (1.0 eq).[7][8][9]
-
Dissolution: Dissolve the starting material in a suitable solvent (e.g., acetonitrile, approx. 0.1 M concentration).
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the solution in one portion at room temperature. The slight excess of NIS ensures complete consumption of the starting material.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining electrophilic iodine.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization
The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purified fractions are then combined and concentrated to yield 5-Iodo-2-isopropyl-4-methoxyphenol.
Identity and purity are confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine the purity of the final product.
Analytical Methodologies
Robust analytical methods are essential for verifying the purity and identity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative purity assessment.
High-Performance Liquid Chromatography (HPLC)
Rationale for Method Design:
-
Column: A reversed-phase C18 column is the standard choice for separating moderately nonpolar aromatic compounds like phenols.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic or acetic acid) and an organic solvent (acetonitrile or methanol) is effective.[11] The acid improves peak shape by suppressing the ionization of the phenolic hydroxyl group.
-
Detector: A UV-Vis Diode Array Detector (DAD) is ideal, as phenols have strong chromophores.[11] Monitoring at multiple wavelengths can help identify impurities. A typical wavelength for phenols is around 270-280 nm.[10]
Exemplary HPLC Protocol:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detector | DAD, 275 nm |
| Sample Prep. | 1 mg/mL in Acetonitrile |
Handling and Safety Profile (Presumptive)
No specific toxicological data for 5-Iodo-2-isopropyl-4-methoxyphenol is available. Therefore, its safety profile must be inferred from its structural components: a substituted phenol and an organoiodine compound. It should be handled as a potentially hazardous research chemical.
Inherent Hazards:
-
Phenolic Toxicity: Phenols are known to be corrosive and can cause chemical burns upon skin contact.[12] Systemic absorption can lead to toxicity affecting the liver, kidneys, and central nervous system.[13][14]
-
Organoiodine Compounds: While generally less reactive than their bromo- or chloro-analogs, organoiodine compounds can be harmful if inhaled or absorbed through the skin.[15] Iodine itself is toxic and an irritant.[16][17]
Recommended Handling Precautions:
| Control Measure | Specification |
|---|---|
| Engineering Controls | Handle exclusively within a certified chemical fume hood to avoid inhalation of any potential vapors or dust. |
| Personal Protective Equipment (PPE) | - Eye Protection: Chemical safety goggles or a face shield. - Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended.[18] - Body Protection: A properly fastened lab coat. |
| Handling Practices | Avoid creating dust or aerosols. Use appropriate tools for transfers. Wash hands thoroughly after handling. |
| Spill Response | Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. |
References
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Chemsrc. 5-iodo-2-isopropyl-4-methoxy-phenol (CAS#:927887-21-6). Available from: [Link]
-
LookChem. 2-Isopropyl-4-methoxyphenol (CAS: 13522-86-6). Available from: [Link]
- Google Patents. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
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Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Iodine. Available from: [Link]
-
The Journal of Organic Chemistry. Notes: Synthesis of 2-Isopropyl-4-methoxyphenol. Available from: [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol. Available from: [Link]
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Agilent Technologies. Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Available from: [Link]
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ResearchGate. (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Available from: [Link]
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NCBI StatPearls. Phenol Toxicity. Available from: [Link]
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The Journal of Organic Chemistry. Notes: Synthesis of 2-Isopropyl-4-methoxyphenol. Available from: [Link]
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U.S. Environmental Protection Agency. Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Available from: [Link]
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National Institutes of Health (NIH). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]
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Canada.ca. Substituted Phenols Group - information sheet. Available from: [Link]
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Organic-Reaction.com. Iodination. Available from: [Link]
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ResearchGate. (PDF) RP -HPLC method for the determination of removal phenol as a pollutant in aqueous solution. Available from: [Link]
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Semantic Scholar. Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Available from: [Link]
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LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]
- Google Patents. US4113857A - Process for the preparation of iodophor compounds.
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ACS Publications. Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Available from: [Link]
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CLEAPSS. Student safety sheets 56: Iodine. Available from: [Link]
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Wikipedia. Phenol. Available from: [Link]
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NCBI Bookshelf. Toxicological Profile for Phenol. Available from: [Link]
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SciSpace. Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Available from: [Link]
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Isomer 1: 5-Iodo-2-isopropyl-4-methoxyphenolIsomer 2: 4-Iodo-2-isopropyl-5-methoxyphenolIsomer 3: 2-Iodo-4-methoxy-5-isopropylphenol